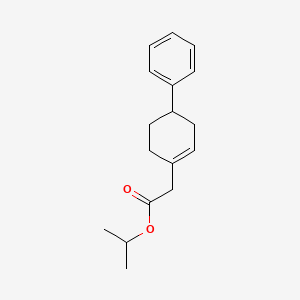
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C22H36N2O2. It is known for its unique structure, which includes two dibutylamino groups attached to a benzene ring with two aldehyde groups at the 1 and 3 positions.
Méthodes De Préparation
The synthesis of 4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde typically involves the reaction of 4,6-dinitrobenzene-1,3-dicarbaldehyde with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of nitro groups to amino groups. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to act as a light-harvesting material.
Biological Research: Its unique structure allows it to be used as a probe in biological studies, particularly in the detection of specific biomolecules.
Mécanisme D'action
The mechanism of action of 4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. In optoelectronic applications, the compound’s ability to absorb and emit light is crucial. The dibutylamino groups enhance its electron-donating properties, which facilitate the transfer of electrons in electronic devices. In biological applications, the aldehyde groups can form covalent bonds with specific biomolecules, enabling their detection and analysis .
Comparaison Avec Des Composés Similaires
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde can be compared with similar compounds such as:
4,6-Dihydroxybenzene-1,3-dicarbaldehyde: This compound has hydroxyl groups instead of dibutylamino groups, which affects its chemical reactivity and applications.
4,6-Dinitrobenzene-1,3-dicarbaldehyde: The presence of nitro groups makes this compound more reactive towards reduction reactions compared to the dibutylamino derivative.
The uniqueness of this compound lies in its combination of dibutylamino and aldehyde groups, which provide a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .
Propriétés
Numéro CAS |
848345-19-7 |
|---|---|
Formule moléculaire |
C24H40N2O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
4,6-bis(dibutylamino)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C24H40N2O2/c1-5-9-13-25(14-10-6-2)23-18-24(22(20-28)17-21(23)19-27)26(15-11-7-3)16-12-8-4/h17-20H,5-16H2,1-4H3 |
Clé InChI |
YPYNBVYFDRRYRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC(=C(C=C1C=O)C=O)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


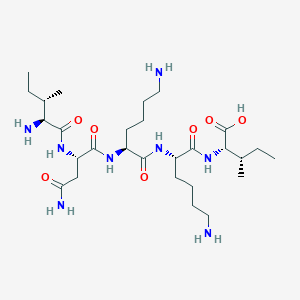

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
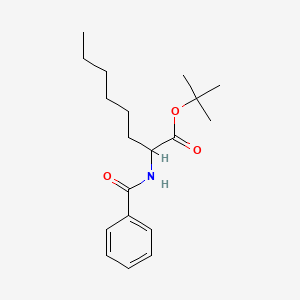
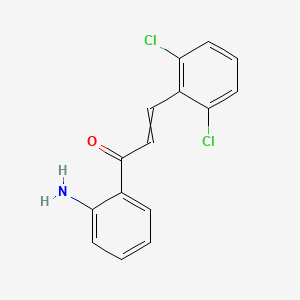
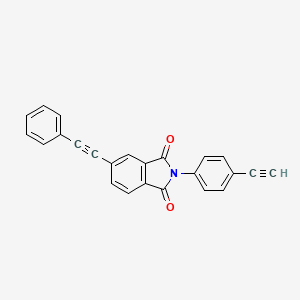
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
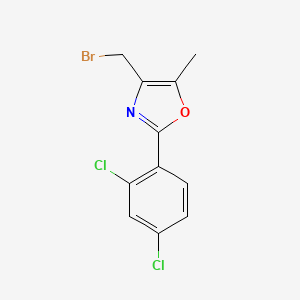

![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)

